molecular formula C7H8O5S B1214534 4-hydroxy-3-methoxybenzenesulfonic acid CAS No. 50855-43-1

4-hydroxy-3-methoxybenzenesulfonic acid

Cat. No.: B1214534
CAS No.: 50855-43-1
M. Wt: 204.2 g/mol
InChI Key: GUAPLPVVNZYPSJ-UHFFFAOYSA-N
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Description

Hydroxymethoxybenzenesulphonic acid is a chemical compound with the molecular formula C7H8O5S . It is registered under the European Chemicals Agency (ECHA) and has been found in various regulatory activities . It is also used as an active ingredient in products like Oralmedic, which helps eliminate the pain and discomfort associated with mouth ulcers .


Physical and Chemical Properties Analysis

Hydroxymethoxybenzenesulphonic acid has a molecular weight of 204.20042 . Other physical and chemical properties such as hydrophobicity, ionization, and hydrogen bond donors can influence its interaction with biological receptors .

Scientific Research Applications

Sulphonation and Sulphation in Chemical Processes

Hydroxymethoxybenzenesulphonic acid plays a crucial role in sulphonation and sulphation processes. Koeberg-Telder et al. (1985) explored the sulphonation of methoxy-benzene sulphonates and hydroxybenzenesulphonates in concentrated sulphuric acid, focusing on the formation of disulphonic acids as products. This research highlights the importance of hydroxymethoxybenzenesulphonic acid in producing various sulphonic acid derivatives, which are significant in different chemical reactions and industrial processes (Koeberg-Telder, Lambrechts, & Cerfontain, 1985).

Fluorescence and Imaging Applications

Hydroxymethoxybenzenesulphonic acid derivatives have been identified for their fluorescence properties. Koštíř (1946) reported the strong blue fluorescence of a sulphonation product of hydrochinol (1,4-dihydroxybenzene) in alkaline mediums. Such fluorescent properties make these derivatives useful in various imaging and diagnostic applications, including medical imaging and analytical chemistry (Koštíř, 1946).

Application in Biomaterials and Bone Therapy

Hydroxymethoxybenzenesulphonic acid derivatives find application in biomaterials and bone therapy. Zhao et al. (2005) discussed the use of phosphonates and poly(aminobenzene sulfonic acid) functionalized single-walled carbon nanotubes for the growth of artificial bone material, highlighting the potential of these materials in supporting scaffold for bone therapy (Zhao, Hu, Mandal, & Haddon, 2005).

Environmental Applications

In environmental science, hydroxymethoxybenzenesulphonic acid is involved in processes related to metal ion removal and water treatment. Singh, Gupta, and Gupta (1996) synthesized a guaran-sulphonic acid cation-exchanger, which showed effectiveness in removing metal ions from underground mine water. This application demonstrates the utility of hydroxymethoxybenzenesulphonic acid derivatives in environmental cleanup and water purification technologies (Singh, Gupta, & Gupta, 1996).

Properties

IUPAC Name

2-(hydroxymethoxy)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O5S/c8-5-12-6-3-1-2-4-7(6)13(9,10)11/h1-4,8H,5H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAPLPVVNZYPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCO)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862622
Record name 2-(Hydroxymethoxy)benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50855-43-1
Record name Hydroxymethoxybenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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